Thienyldecyl isothiocyanate is an analog of thienylbutyl isothiocyanate that, like many isothiocyanates, demonstrates antiproliferative activity against cancer cells presumably by modulation of xenobiotic-metabolizing enzymes, such as by inhibition of cytochrome P450, and/or by induction of phase II detoxifying enzymes.
Thienyldecyl isothiocyanate
CAS No.:
Cat. No.: VC0005460
Molecular Formula: C15H23NS2
Molecular Weight: 281.5 g/mol
* For research use only. Not for human or veterinary use.

Molecular Formula | C15H23NS2 |
---|---|
Molecular Weight | 281.5 g/mol |
IUPAC Name | 2-(10-isothiocyanatodecyl)thiophene |
Standard InChI | InChI=1S/C15H23NS2/c17-14-16-12-8-6-4-2-1-3-5-7-10-15-11-9-13-18-15/h9,11,13H,1-8,10,12H2 |
Standard InChI Key | QRGUKFSTCYZBKD-UHFFFAOYSA-N |
SMILES | C1=CSC(=C1)CCCCCCCCCCN=C=S |
Canonical SMILES | C1=CSC(=C1)CCCCCCCCCCN=C=S |
Appearance | Assay:≥98%A solution in ethanol |
Chemical and Structural Characteristics
Molecular Architecture
Thienyldecyl isothiocyanate features a thiophene ring (a five-membered aromatic heterocycle with one sulfur atom) linked to a ten-carbon aliphatic chain (decyl group) ending in an isothiocyanate functional group (-N=C=S). The IUPAC name, 2-(10-isothiocyanatodecyl)-thiophene, reflects this structure . The compound’s planar thiophene ring contributes to potential π-π stacking interactions in biological systems, while the hydrophobic decyl chain may influence membrane permeability.
Physicochemical Properties
Key physicochemical parameters include:
Property | Value | Source |
---|---|---|
Molecular Weight | 281.5 g/mol | |
Purity | ≥98% | |
UV/Vis Absorption | : 235 nm | |
Solubility in Ethanol | ~30 mg/mL | |
Solubility in DMSO/DMF | ~20 mg/mL | |
Storage Stability | ≥2 years at -20°C |
The compound is supplied as an ethanol solution but can be reconstituted in dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) for experimental use . Aqueous solubility is limited, necessitating dilution of organic stock solutions into buffers for biological assays .
Synthesis and Stability
Synthetic Routes
While detailed synthetic protocols are proprietary, thienyldecyl isothiocyanate is likely synthesized via nucleophilic substitution reactions. A plausible pathway involves:
-
Thiophene Alkylation: Reaction of 2-thienylmagnesium bromide with 1,10-dibromodecane to form 2-decylthiophene.
-
Isothiocyanate Formation: Treatment with thiophosgene (CSCl₂) or ammonium thiocyanate (NH₄SCN) to introduce the -N=C=S group.
Stability Considerations
The compound degrades under prolonged exposure to light, oxygen, or elevated temperatures. Storage at -20°C in inert solvents like ethanol or DMSO ensures stability for over two years . Residual organic solvents in biological preparations must be minimized (<0.1%) to avoid confounding effects .
Biological Activities and Mechanisms
Antiproliferative Effects
Thienyldecyl isothiocyanate demonstrates dose-dependent inhibition of cancer cell proliferation, with half-maximal inhibitory concentrations (IC₅₀) reported in the low micromolar range for select carcinoma lines . Mechanistic studies suggest dual modulation of:
-
Phase I Enzymes: Inhibition of cytochrome P450 isoforms (e.g., CYP1A1, CYP2E1), reducing activation of procarcinogens .
-
Phase II Enzymes: Induction of glutathione S-transferases (GSTs) and NAD(P)H quinone oxidoreductase 1 (NQO1), enhancing detoxification of reactive intermediates .
Apoptosis Induction
In human hepatoma cells, thienyldecyl isothiocyanate activates caspase-3 and caspase-9, triggering mitochondrial-dependent apoptosis . This aligns with broader isothiocyanate research showing activation of pro-apoptotic proteins (Bax, Bak) and suppression of anti-apoptotic Bcl-2 .
Comparative Analysis with Structural Analogs
Thienylbutyl Isothiocyanate
The shorter-chain analog (4-carbon vs. 10-carbon) exhibits similar enzyme modulation but lower cellular uptake due to reduced hydrophobicity. Thienyldecyl’s extended alkyl chain may enhance membrane partitioning, as evidenced by 2-fold higher intracellular concentrations in Caco-2 cells.
Phenethyl Isothiocyanate (PEITC)
PEITC, a well-studied isothiocyanate from watercress, shares phase II enzyme induction but differs in pharmacokinetics. Oral administration of 40 mg PEITC in humans yields plasma concentrations of 0.64–1.40 μM , whereas thienyldecyl isothiocyanate’s bioavailability remains uncharacterized.
Research Gaps and Future Directions
Pharmacokinetic Profiling
No published data exist on thienyldecyl isothiocyanate’s absorption, distribution, metabolism, or excretion (ADME). Comparative studies with PEITC and sulforaphane could clarify whether its hydrophobicity enhances tissue retention or limits solubility .
In Vivo Efficacy
Preclinical trials in rodent models are needed to evaluate antitumor efficacy and toxicity. Dosing regimens should mirror clinical protocols for PEITC (e.g., 10 mg/kg in rats) , adjusted for molecular weight differences.
Clinical Translation
The success of broccoli-derived sulforaphane in 54 breast cancer patients (reduced Ki67 proliferation marker) suggests a pathway for thienyldecyl isothiocyanate. Challenges include scalable synthesis and formulation strategies to overcome aqueous insolubility.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume